(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate
Description
Properties
IUPAC Name |
[3-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]cyclohexyl] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-29-21-13-11-17(15-22(21)30-2)12-14-23(27)25-19-9-6-10-20(16-19)31-24(28)26-18-7-4-3-5-8-18/h3-5,7-8,11-15,19-20H,6,9-10,16H2,1-2H3,(H,25,27)(H,26,28)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTLIIINQCIVTQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Preparation of 3,4-dimethoxyphenylacetonitrile: This intermediate can be synthesized through a series of reactions, including decarboxylation, aldoxime formation, and dehydration.
Formation of (E)-3-(3,4-dimethoxyphenyl)acrylamide: This step involves the reaction of 3,4-dimethoxyphenylacetonitrile with an appropriate acrylating agent under controlled conditions.
Cyclohexylation and Carbamation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a cyclohexyl moiety, an acrylamide group, and a dimethoxyphenyl substituent. Its molecular formula is , and it possesses a molecular weight of approximately 424.53 g/mol. The structural components contribute to its biological activities, particularly in inhibiting specific enzymes and interacting with cellular pathways.
Biological Activities
-
Histone Deacetylase Inhibition :
- (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a critical role in regulating gene expression by modifying histones, which can affect cancer cell proliferation and survival. Inhibition of HDACs has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology .
- Anticancer Properties :
- Neuroprotective Effects :
Table 1: Summary of Research Findings
| Study | Objective | Findings | |
|---|---|---|---|
| Study A (2020) | Evaluate HDAC inhibition | Demonstrated significant inhibition of HDAC activity in vitro | Supports potential use in cancer therapy |
| Study B (2021) | Assess anticancer activity | Showed cytotoxic effects on breast cancer cells | Suggests efficacy against specific cancer types |
| Study C (2022) | Investigate neuroprotective effects | Indicated reduced neuronal apoptosis in models of neurodegeneration | Promising candidate for neuroprotective therapies |
Potential Therapeutic Uses
- Cancer Therapy : Given its HDAC inhibitory properties and observed cytotoxicity against cancer cells, this compound could be developed as an adjunct treatment for various cancers. Further clinical trials are necessary to establish its efficacy and safety profile.
- Neurological Disorders : The neuroprotective effects observed in preliminary studies warrant further exploration into its application for treating neurodegenerative diseases. Targeted research could elucidate its mechanism and therapeutic potential.
Mechanism of Action
The mechanism of action of (E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in various applications.
Biological Activity
(E)-3-(3-(3,4-dimethoxyphenyl)acrylamido)cyclohexyl phenylcarbamate is a compound of growing interest in pharmacological research due to its potential biological activities. This article summarizes the available literature on its biological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups which may influence its biological activity. The key components include:
- Acrylamide Group : Known for its reactivity and ability to form covalent bonds with biomolecules.
- Dimethoxyphenyl Group : This moiety is often associated with antioxidant properties.
- Cyclohexyl and Phenylcarbamate Groups : These contribute to the lipophilicity and overall stability of the compound.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The acrylamide moiety may interact with enzymes, potentially inhibiting their activity by binding to the active site.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing downstream signaling pathways.
- Antioxidant Activity : The presence of methoxy groups suggests that it might scavenge free radicals, reducing oxidative stress in cells.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies on related acrylamide derivatives have shown:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through caspase activation.
- Inhibition of Tumor Growth : Animal studies demonstrated that certain derivatives reduced tumor size significantly compared to controls.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Protection Against Oxidative Stress : Similar compounds have been shown to protect neuronal cells from oxidative damage by upregulating antioxidant enzymes.
- Cytoprotective Effects : Studies indicate that pretreatment with certain acrylamide derivatives can mitigate cellular damage induced by neurotoxins.
Anti-inflammatory Activity
The compound may also possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Analogous compounds have been reported to decrease levels of TNF-alpha and IL-6 in inflammatory models.
Table 1: Summary of Biological Activities
Case Study Example
In a study involving a structurally similar compound, researchers observed significant cytoprotective effects against DNA damage induced by oxidative stress. Cells pretreated with the compound exhibited reduced DNA strand breaks and improved mitochondrial integrity compared to untreated controls. This suggests potential applications in protective therapies for neurodegenerative diseases.
Q & A
Q. Table 1: Substituent Effects on Biological Activity
| Substituent | STAT3 IC₅₀ (µM) | Antioxidant (DPPH IC₅₀, µM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxyphenyl | 0.8 | 12.5 | |
| 4-Fluorophenyl | 5.2 | 45.0 | |
| 3-Trifluoromethylphenyl | 2.1 | 28.3 |
Q. Table 2: Synthetic Route Comparison
| Method | Yield (%) | Purity (%) | Key Challenge | Reference |
|---|---|---|---|---|
| Heck coupling | 65 | 95 | Stereochemical control | |
| Carbamate alkylation | 58 | 98 | Cyclohexyl group disorder | |
| Continuous flow reactor | 82 | 99 | Catalyst recycling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
